molecular formula C14H18N2O6S B1242437 Carpetimycin A CAS No. 76025-73-5

Carpetimycin A

Cat. No. B1242437
CAS RN: 76025-73-5
M. Wt: 342.37 g/mol
InChI Key: FWWJFXYMDLTDNO-BBCPMLLOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carpetimycin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antimicrobial Properties and Applications

Carpetimycin A is recognized for its antimicrobial properties. Studies have shown that similar compounds, such as bacteriocins from Gram-positive bacteria, exhibit significant antibacterial activity. These substances have been explored for their potential as next-generation antibiotics and have applications in food preservation and human health due to their ability to inhibit bacterial growth and regulate quorum sensing (Chikindas et al., 2018).

Novel Drug Development

Carpetimycin A's unique mechanism of action has sparked interest in the development of new drugs. Research on similar antibiotics like platensimycin has shown their effectiveness against Gram-positive organisms, including resistant strains. These findings suggest the potential of Carpetimycin A in the creation of novel therapeutic agents (Manallack et al., 2008).

Role in Skin Microbiota

Another interesting application of Carpetimycin A-like compounds is in modulating human skin microbiota. Research indicates that antibiotics produced by skin commensals, such as Cutimycin, can influence the microbial composition of the skin, particularly in hair follicles. This suggests Carpetimycin A's potential role in dermatological applications (Claesen et al., 2020).

Targeted Therapy in Resistant Bacterial Strains

Carpetimycin A may play a critical role in addressing antibiotic resistance. Research on similar compounds shows their efficacy against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. This highlights the potential of Carpetimycin A in combating high-level antibiotic resistance in various bacterial strains (Weigel et al., 2003).

properties

CAS RN

76025-73-5

Product Name

Carpetimycin A

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H18N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h4-5,8,10,21H,6H2,1-3H3,(H,15,17)(H,19,20)/b5-4+/t8-,10+,23-/m1/s1

InChI Key

FWWJFXYMDLTDNO-BBCPMLLOSA-N

Isomeric SMILES

CC(=O)N/C=C/[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)O)C(=O)O

SMILES

CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O

Canonical SMILES

CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O

synonyms

C 19393 H(2)
C-19393 H(2)
carpetimycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carpetimycin A
Reactant of Route 2
Carpetimycin A
Reactant of Route 3
Carpetimycin A
Reactant of Route 4
Carpetimycin A
Reactant of Route 5
Carpetimycin A
Reactant of Route 6
Carpetimycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.